N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a 3-methyl group and a 2-oxo moiety. The sulfonamide group is attached to a bifuran-methyl substituent, distinguishing it from related compounds.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-19-13-9-12(5-7-14(13)25-17(19)20)26(21,22)18-10-11-4-6-16(24-11)15-3-2-8-23-15/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVWWOXZNDIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common reagents for this step include iron(III) chloride or palladium catalysts under oxidative conditions.
Benzoxazole Ring Formation: The benzoxazole ring is often constructed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This step may require acidic or basic conditions, depending on the specific reactants used.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone-like structures.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the benzoxazole and bifuran units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield bifuran-quinones, while reduction of the sulfonamide group could produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or receptors.
Medicine: Exploration as a drug candidate for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The bifuran and benzoxazole moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
The hydroxyl and thienyl groups in the analogue from increase hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.
Sulfonamide vs. Sulfonate : The sulfonamide group in the target compound allows for stronger hydrogen bonding compared to sulfonate esters, as seen in , which are more polar but less bioactive.
Crystallographic and Physicochemical Properties
- Crystallography : Structural data for similar compounds (e.g., ) are often resolved using SHELX or WinGX , suggesting the target compound’s structure could be determined via these methods.
- Thermal Stability : The bifuran-methyl group likely increases melting point compared to simpler furan derivatives due to extended conjugation .
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS No. 2097889-51-3) is a complex organic compound notable for its unique structural features, including a bifuran moiety, a benzoxazole ring, and a sulfonamide group. These functional groups suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₆S |
| Molecular Weight | 366.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bifuran Moiety : Achieved through oxidative coupling of furan derivatives.
- Benzoxazole Ring Formation : Constructed via cyclization reactions involving ortho-aminophenol.
- Sulfonamide Introduction : The sulfonamide group is introduced through reaction with sulfonyl chlorides.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities. The following sections summarize the findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that benzoxazole derivatives can possess significant anticancer properties. For instance:
- In Vitro Studies : Compounds related to benzoxazole have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Specific derivatives showed IC50 values ranging from 0.5 to 10 µM for these cell lines .
Enzyme Inhibition
The sulfonamide group is known to interact with various enzymes:
- Xanthine Oxidase Inhibition : Similar compounds have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. IC50 values for related compounds ranged from 20 to 327 µM, indicating moderate inhibitory potential .
- Antimicrobial Activity : Some studies suggest that compounds with sulfonamide functionalities exhibit antibacterial properties against Gram-positive bacteria .
Other Biological Activities
The bifuran moiety may impart additional biological activities:
- Antiproliferative Effects : Compounds containing bifuran have shown moderate antiproliferative activity in various human tumor cell lines .
Case Studies
Several case studies highlight the biological significance of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their antiproliferative effects against human cancer cell lines. Some derivatives showed significant growth inhibition (GI50 values < 10 µM) .
- Insecticidal Activity : Related compounds exhibited high insecticidal activity against Plutella xylostella, suggesting potential agricultural applications .
Q & A
Q. What are the critical steps in synthesizing N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
- Methodological Answer : The synthesis typically involves: (i) Coupling reactions to attach the bifuran-methyl group to the benzoxazole-sulfonamide core. (ii) Protection/deprotection strategies for reactive sites (e.g., sulfonamide NH). (iii) Purification via column chromatography or crystallization to isolate intermediates and final products .
- Key Optimization : Reaction temperatures (e.g., 0–50°C), solvent polarity (THF/DCM), and catalyst selection (e.g., DMAP for acylation) significantly impact yields .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify connectivity of the bifuran and benzoxazole rings. 2D techniques (HSQC, HMBC) resolve ambiguities in complex regions (e.g., overlapping furan protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95% for biological assays) using C18 columns and gradient elution .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
- Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50 values .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Methodological Answer :
- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions (e.g., dimerization) compared to batch methods .
- Inert Atmosphere : Use Schlenk lines or gloveboxes for oxygen-/moisture-sensitive steps (e.g., Grignard additions) .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to maximize yield .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results; re-purify via preparative HPLC .
- Cell Permeability Studies : Address discrepancies between in vitro and cellular activity using Caco-2 models or PAMPA .
Q. What computational strategies predict binding modes and SAR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2, EGFR). Focus on the sulfonamide’s hydrogen-bonding with catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro on benzoxazole) with activity trends .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
